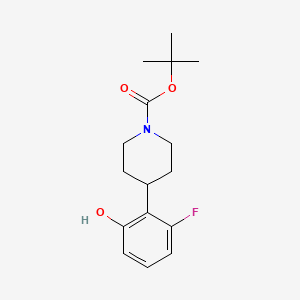

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate is a synthetic organic compound characterized by a piperidine core substituted with a tert-butyl carbamate group at the 1-position and a 2-fluoro-6-hydroxyphenyl moiety at the 4-position. The molecule combines aromatic and aliphatic functionalities, with the fluorine atom and hydroxyl group on the phenyl ring contributing to its electronic and hydrogen-bonding properties.

Properties

IUPAC Name |

tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-7-11(8-10-18)14-12(17)5-4-6-13(14)19/h4-6,11,19H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSDEXYWZHZUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-fluoro-6-hydroxyphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a common protecting group for amines. Its removal typically involves acidic conditions:

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Trifluoroacetic acid (TFA) in CHCl | Cleavage to yield free piperidine amine | |

| Trimethylsilyl iodide (TMSI) in MeCN/DCM | Boc removal via silyl carbamate intermediate |

-

Key Data : TMSI (1.2–1.4 equivalents) in MeCN/DCM (6–12 volumes) achieves full deprotection at –10 to 25°C .

-

Mechanism : Acidic cleavage generates a protonated amine, while TMSI facilitates nucleophilic displacement of the Boc group.

Functionalization of the Hydroxyl Group

The phenolic –OH group undergoes typical aryl hydroxyl reactions:

Alkylation and Ether Formation

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| DIAD, PPh, alkyl halide in THF | O-Alkylation to form aryl ethers | |

| KOtBu, DMSO, alkylating agent (e.g., benzyl bromide) | Williamson-type ether synthesis |

-

Example : Reaction with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions yields substituted ethers (60–74% yield) .

Sulfonation

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) | Formation of sulfonate esters |

Electrophilic Aromatic Substitution (EAS)

The 2-fluoro-6-hydroxyphenyl ring directs EAS to specific positions:

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| HNO/HSO | Nitration at positions activated by –OH/F | |

| Br/FeBr | Bromination ortho to –OH |

-

Regioselectivity : The –OH group (strong activating) dominates over –F (weak deactivating), directing substitution to para/ortho positions relative to –OH.

Piperidine Ring Modifications

The piperidine nitrogen, once deprotected, participates in further reactions:

Reductive Amination

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| NaBHCN, aldehyde/ketone | Secondary/tertiary amine formation |

Acylation

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Acetic anhydride, EtN | N-Acetylpiperidine derivative |

Coupling Reactions

The hydroxyl group facilitates cross-coupling:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, aryl halide | Biaryl ether formation | |

| Suzuki-Miyaura | Pd(PPh), aryl boronic acid | C–C bond formation at aryl ring |

Oxidation of Alcohols

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| CrO, HSO | Ketone formation (if secondary alcohol) |

Reduction of Nitro Groups

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| H, Pd/C | Amine generation |

Thermal Stability and Solvent Effects

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure suggests that it may interact with specific neurotransmitter systems, making it a candidate for further investigation in drug development.

Neuropharmacological Studies

Research indicates that derivatives of piperidine compounds can exhibit significant neuropharmacological effects. Studies have shown that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs) or modulators of other neurotransmitter systems, which may lead to advancements in treating depression and anxiety disorders .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate. Its unique structure allows for various chemical modifications, which can lead to the synthesis of novel compounds with potential biological activity.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of other biologically active molecules. For instance, researchers have successfully employed similar piperidine derivatives to create compounds with enhanced efficacy against specific targets in cancer therapy . The ability to modify the tert-butyl group or the phenolic structure can lead to a variety of derivatives with distinct pharmacological profiles.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Antidepressant Activity : A study demonstrated that piperidine derivatives could significantly reduce depressive-like behavior in animal models, suggesting that this compound may have similar properties .

- Cancer Research : Research has indicated that compounds with a piperidine backbone exhibit cytotoxicity against various cancer cell lines. The modification of this compound could yield new anticancer agents .

- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyphenyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous piperidine-carboxylate derivatives, focusing on substituent effects, biological activity, and intermolecular interactions.

Substituent Effects on Bioactivity

Evidence from studies on structurally related compounds highlights the significance of substituent positioning and electronic properties. For example:

- Tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate derivatives (e.g., 6b, 6c, 6f, 6g, 6i) exhibit moderate to high antiprotozoal activity, attributed to the amino and methoxy groups enhancing solubility and target binding . In contrast, the 6h derivative (lacking favorable substituents) showed poor activity, underscoring the importance of functional group placement .

- The 2-fluoro-6-hydroxyphenyl group in the target compound introduces electronegativity (via fluorine) and hydrogen-bonding capacity (via hydroxyl), which may improve pharmacokinetic properties compared to non-halogenated analogs.

Hydrogen-Bonding and Crystallographic Behavior

The hydroxyl group in the target compound facilitates hydrogen-bonding networks, a critical factor in crystal packing and stability. Graph set analysis (as described by Bernstein et al.) reveals that hydroxyl and fluorine substituents can form D–H···A (donor–acceptor) interactions, influencing molecular aggregation . For instance:

- Hydroxyl groups typically act as strong donors, forming O–H···O/N bonds.

- Fluorine, while less electronegative than hydroxyl, can engage in weaker C–F···H interactions, altering solubility and melting points compared to non-fluorinated analogs.

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

Antiprotozoal Activity: While direct data for the target compound is unavailable, structural parallels suggest its fluorinated phenyl group could enhance membrane permeability and target affinity compared to methoxy or amino-substituted analogs .

Hydrogen-bonding patterns (as in ) may also aid in co-crystallization with biological targets.

Synthetic Challenges : Fluorine introduction requires specialized reagents (e.g., Selectfluor), and the hydroxyl group necessitates protection/deprotection strategies, adding complexity compared to simpler analogs.

Biological Activity

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate (commonly referred to as TBFP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with TBFP, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C₁₆H₂₂FNO₃

- Molecular Weight : 295.35 g/mol

- CAS Number : 1206970-27-5

- Structure : The compound features a piperidine core substituted with a tert-butyl group and a 2-fluoro-6-hydroxyphenyl moiety.

TBFP's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : Compounds containing phenolic hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that TBFP may offer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways.

Antiviral Properties

A study highlighted the antiviral potential of related compounds, suggesting that TBFP may exhibit similar activities. For instance, derivatives with piperidine structures have shown efficacy against various viruses, such as:

| Compound | Activity | Reference |

|---|---|---|

| A-87380 | Neuraminidase inhibitor | |

| A-192558 | Antiviral against tobacco mosaic virus | |

| Compound 5 | Anti-HSV-1 activity |

These findings indicate that TBFP could be explored for its antiviral properties, particularly in the context of viral infections where piperidine derivatives have been effective.

Anticancer Activity

Research into benzoylpiperidine derivatives has shown promising anticancer activities. For example, compounds similar to TBFP have demonstrated selective inhibition of cancer cell growth across various cancer types:

| Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Breast Cancer | 7.9 - 92 | |

| Ovarian Cancer | Varies | |

| Colorectal Cancer | Varies |

These results suggest that TBFP may also possess anticancer properties worthy of further investigation.

Case Studies and Research Findings

-

Neuroprotective Study :

A study synthesized a series of compounds including TBFP and assessed their neuroprotective effects in vitro. The results indicated significant neuroprotection against oxidative stress-induced neuronal death, suggesting potential therapeutic applications in neurodegenerative diseases. -

Antiviral Screening :

In a comparative study of piperidine derivatives, TBFP was evaluated for its antiviral activity against HSV-1 and other viral strains. The compound exhibited moderate antiviral effects, warranting further exploration into its mechanism and efficacy. -

Cytotoxicity Assays :

Cytotoxicity assays conducted on various human cancer cell lines revealed that TBFP had selective cytotoxic effects, particularly at higher concentrations. The therapeutic index was calculated to assess safety and efficacy profiles for potential drug development.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization of the phenyl ring .

- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the 2-fluoro-6-hydroxyphenyl moiety. Optimize catalyst systems (e.g., Pd-based) and reaction temperatures (80–120°C) to enhance yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the pure product.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Wear nitrile gloves, respiratory protection (N95 masks), and chemical goggles to prevent skin/eye contact. Use fume hoods for weighing or dissolution .

- Storage : Keep in tightly sealed amber glass containers at 2–8°C in a dry, well-ventilated area. Avoid proximity to heat sources or oxidizers (e.g., peroxides) .

- Incompatibilities : Degrades under strong acids/bases; monitor for color changes (light yellow → dark brown indicates decomposition) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H/C NMR to confirm regiochemistry of the fluoro and hydroxy groups on the phenyl ring (e.g., F NMR for fluorine environment) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 324.15) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Hydrogen bonding patterns (e.g., O–H···O/F interactions) can be analyzed via graph-set notation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound?

- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify discrepancies caused by solvent effects or tautomerism .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., de-fluorinated analogs) that may skew integration ratios .

- Crystallographic Confirmation : Resolve ambiguities (e.g., hydroxy group orientation) via single-crystal X-ray diffraction with SHELXL refinement .

Q. What strategies optimize the coupling reaction of the fluorinated phenyl group with the piperidine ring?

- Catalyst Screening : Test Pd(PPh) vs. XPhos Pd G3 for improved turnover in Suzuki couplings. Use microwave-assisted synthesis to reduce reaction time .

- Solvent Optimization : Replace toluene with DMAc or DMF to enhance solubility of boronic acid intermediates .

- Protecting Group Strategy : Introduce temporary silyl ethers on the hydroxy group to prevent side reactions during coupling .

Q. How does the fluorine substituent influence the compound’s hydrogen bonding and crystal packing?

- Hydrogen Bond Analysis : Use Mercury software to map intermolecular interactions (e.g., F···H–O vs. O–H···O). Fluorine’s electronegativity may reduce hydrogen bond strength compared to non-fluorinated analogs .

- Crystal Morphology : Compare powder XRD patterns of fluorinated vs. non-fluorinated derivatives. Fluorine’s van der Waals radius can alter unit cell dimensions .

- Solubility Impact : Fluorine’s lipophilicity may reduce aqueous solubility but improve membrane permeability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.